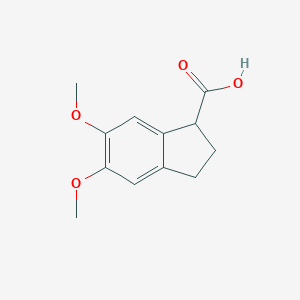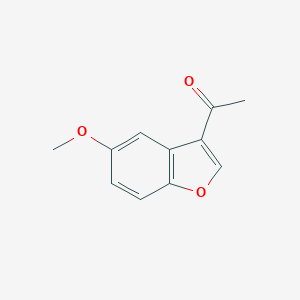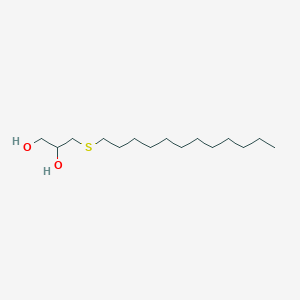
3-Dodecylthio-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecylthio-1,2-propanediol is a chemical compound that is widely used in scientific research due to its unique properties. It is a thioether derivative of the commonly used 1,2-propanediol, which makes it an ideal compound for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-Dodecylthio-1,2-propanediol is not fully understood. However, it is believed to interact with lipid membranes and alter their physical properties. This, in turn, affects the behavior of proteins that are associated with the membrane. Additionally, it is believed to affect the activity of various enzymes that are involved in lipid metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Dodecylthio-1,2-propanediol are diverse and depend on the specific system being studied. In general, it has been shown to affect the activity of various enzymes involved in lipid metabolism. It has also been shown to affect the behavior of proteins associated with lipid membranes. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Dodecylthio-1,2-propanediol in lab experiments include its unique properties as a surfactant and its ability to interact with lipid membranes. Additionally, it is a relatively stable compound that can be easily synthesized in the lab. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research on 3-Dodecylthio-1,2-propanediol. One potential area of research is the development of new antimicrobial agents based on its unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, future research could focus on the development of new methods for synthesizing and handling this compound in a safe and efficient manner.
Conclusion:
In conclusion, 3-Dodecylthio-1,2-propanediol is a unique compound that has many potential applications in scientific research. Its ability to interact with lipid membranes and affect the behavior of proteins makes it an ideal candidate for studying various biochemical and physiological systems. While there are limitations to its use, careful handling and further research could lead to new discoveries and applications for this compound.
Wissenschaftliche Forschungsanwendungen
3-Dodecylthio-1,2-propanediol is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological studies. It is also used as a model compound for studying the behavior of thioethers in biological systems. Additionally, it is used as a probe for studying the interaction of proteins with lipid membranes.
Eigenschaften
CAS-Nummer |
18023-86-4 |
|---|---|
Produktname |
3-Dodecylthio-1,2-propanediol |
Molekularformel |
C15H32O2S |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
3-dodecylsulfanylpropane-1,2-diol |
InChI |
InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
QIPYUDGFTOQZHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(CO)O |
Kanonische SMILES |
CCCCCCCCCCCCSCC(CO)O |
Andere CAS-Nummern |
18023-86-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
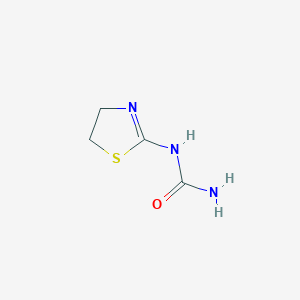
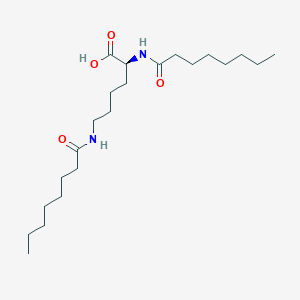
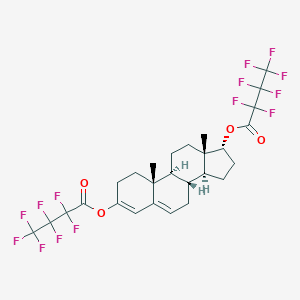
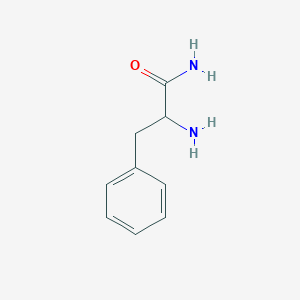
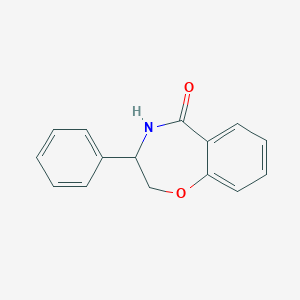
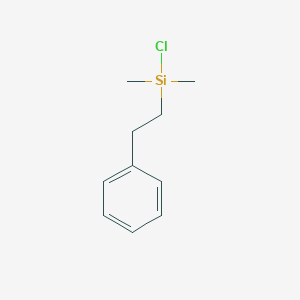
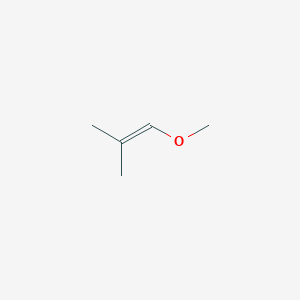
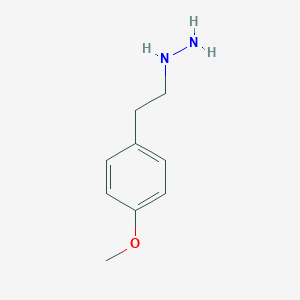
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
